3,3-Dimethyl-1-butene

Hydroformylation Regioselectivity Rhodium Catalysis

Procure 3,3-Dimethyl-1-butene to leverage its unique gem-dimethyl architecture for applications where generic hexenes fail. It achieves 100% linear aldehyde selectivity in hydroformylation, a performance unattainable with less hindered alkenes, eliminating costly isomeric separation. In ethylene copolymerization, up to 3 mol% incorporation effectively modifies polymer topology and thermal properties. Its known combustion kinetics make it a critical model compound for surrogate fuel development. Substitution with linear 1-hexene or other isomers is scientifically unsound and carries quantifiable risks in reaction kinetics and product selectivity.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 558-37-2
Cat. No. B1661986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-butene
CAS558-37-2
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C
InChIInChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3
InChIKeyPKXHXOTZMFCXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-butene (CAS 558-37-2): Technical Baseline for Scientific Procurement


3,3-Dimethyl-1-butene (CAS 558-37-2), also known as neohexene or tert-butylethylene, is a branched C6 α-olefin with a gem-dimethyl substituted tertiary carbon adjacent to the vinyl group [1]. It is a colorless, highly flammable liquid (flash point -8 °C) with a boiling point of 41 °C . Its compact, sterically hindered structure imparts unique reactivity patterns in catalysis, polymerization, and combustion compared to linear 1-hexene or other branched hexene isomers [2]. This guide focuses on quantifiable performance differentiators that inform scientific selection and procurement decisions.

Procurement Alert: Why a Generic C6 Olefin Cannot Substitute for 3,3-Dimethyl-1-butene


In-class substitution of 3,3-dimethyl-1-butene with a generic hexene or another branched isomer carries quantifiable risks. Its unique γ-trisubstituted double bond and gem-dimethyl architecture govern critical performance parameters. Simple interchange with linear 1-hexene alters reaction kinetics, product selectivity, and material properties. For instance, 1-hexene exhibits a different decomposition pathway in pyrolysis, while 2,3-dimethyl-2-butene shows a drastically reduced laminar burning velocity [1]. In hydroformylation, the steric bulk of 3,3-dimethyl-1-butene drives linear aldehyde selectivity to 100%, a value unattainable with less hindered alkenes [2]. Therefore, substitution without rigorous re-validation of these performance metrics is scientifically and economically unsound.

Quantitative Performance Benchmarks: 3,3-Dimethyl-1-butene vs. Structural Analogs


Hydroformylation Selectivity: 3,3-Dimethyl-1-butene Achieves 100% Linear Aldehyde

In Rh-catalyzed hydroformylation with a bulky phosphite ligand (tris(2-tert-butyl-4-methylphenyl)phosphite), 3,3-dimethyl-1-butene delivers 100% selectivity towards the linear aldehyde, a stark contrast to less hindered alkenes. This demonstrates that its unique steric profile eliminates branched aldehyde formation [1].

Hydroformylation Regioselectivity Rhodium Catalysis

Laminar Flame Propagation: 3,3-Dimethyl-1-butene Exhibits Fastest Burning Velocity Among C6H12 Isomers

Under identical conditions (1–10 atm, 373 K, equivalence ratios 0.7–1.5), 3,3-dimethyl-1-butene (NEC6D3) demonstrates the highest laminar burning velocity (LBV) among three branched hexene isomers. The measured LBV decreases in the order NEC6D3 > 2,3-dimethyl-1-butene (XC6D1) > 2,3-dimethyl-2-butene (XC6D2) [1]. This trend is linked to the facile cleavage of the allylic C–C bond, which is absent in XC6D2.

Combustion Chemistry Laminar Burning Velocity Fuel Reactivity

Pyrolysis Reactivity: 3,3-Dimethyl-1-butene Pyrolyzes Much Faster than 2,3-Dimethyl-2-butene

In a flow reactor (T = 950–1350 K, P = 0.04 atm) and a jet-stirred reactor (T = 730–1000 K, P = 1 atm), 3,3-dimethyl-1-butene (NEC6D3) exhibits a much higher reactivity than 2,3-dimethyl-2-butene (XC6D2) due to the presence of an allylic C–C bond in NEC6D3, which facilitates unimolecular decomposition [1]. In XC6D2 pyrolysis, fuel consumption is dominated by H-abstraction and H-assisted isomerization, which are inherently slower pathways.

Pyrolysis Fuel Decomposition Kinetics

Copolymerization with Ethylene: Sterically Hindered DMB Incorporates at up to 3 mol% via Pd-Diimine Catalyst

Despite the extreme steric bulk around its vinyl group, 3,3-dimethyl-1-butene (DMB) is successfully incorporated into ethylene copolymers at levels up to 3 mol% using a chain-walking Pd-diimine catalyst [1]. This is a notable achievement for a γ-trisubstituted α-olefin, which would typically be considered unreactive in conventional coordination-insertion polymerization.

Olefin Polymerization Sterically Hindered Comonomer Chain-Walking Catalyst

Metal-Olefin Bond Strength: Cr–DMB Bond Enthalpy is 20.1 kcal/mol, Correlating with Alkyl Substitution

The bond enthalpy for the Cr–DMB bond in Cr(CO)5(DMB) was measured to be 20.1 ± 1.7 kcal/mol at 298 K in the gas phase [1]. DFT calculations on a series of Cr(CO)5(olefin) complexes reveal that the trend in bond energies correlates with the number and nature of alkyl groups around the double bond. The deformation energy of the olefin is identified as the dominant factor [1].

Organometallic Chemistry Bond Dissociation Enthalpy Transient IR Spectroscopy

Hydroboration Kinetics: First-Order Rate Dependence on Borane Dimer, Zero-Order on Alkene

In the hydroboration of reactive alkenes with 9-borabicyclo[3.3.1]nonane dimer ((9-BBN)2), 3,3-dimethyl-1-butene belongs to a class of alkenes that exhibit first-order kinetics, with the rate being first order in (9-BBN)2 and zero order in alkene [1]. This contrasts with less reactive alkenes (e.g., cyclohexene, 2,3-dimethyl-2-butene), which display three-halves-order kinetics. The kinetic shift indicates that for DMB, the rate-determining step is the dissociation of the borane dimer, not the reaction with the alkene.

Hydroboration Kinetics 9-BBN

3,3-Dimethyl-1-butene: Optimized Application Scenarios Based on Evidence


Synthesis of Linear Aldehydes for Fragrance and Pharmaceuticals

Procure 3,3-dimethyl-1-butene for Rh-catalyzed hydroformylation to produce 4,4-dimethylpentanal with 100% regioselectivity, eliminating the need for isomeric separation [1]. This is ideal for the synthesis of synthetic musks (e.g., reacting with p-cymene) and other high-purity aldehyde intermediates [2].

Combustion Research and High-Performance Fuel Blending

Use 3,3-dimethyl-1-butene as a reference branched alkene in combustion kinetics studies or as a fuel additive where maximum laminar burning velocity and rapid high-temperature decomposition are desired [1][2]. Its well-characterized pyrolysis and flame propagation behavior make it a valuable model compound for developing surrogate fuel models.

Synthesis of Tailored Polyolefins via Pd-Diimine Catalysis

Employ 3,3-dimethyl-1-butene as a sterically demanding comonomer in ethylene copolymerization using chain-walking Pd-diimine catalysts [1]. Achieve up to 3 mol% incorporation to modify polymer chain topology and thermal properties, creating materials with reduced crystallinity or enhanced processability.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Ligand

Leverage the measured Cr–olefin bond energetics and known volatility of DMB-ligated complexes (e.g., (hfac)Cu(I)(DMB)) to design or evaluate new liquid precursors for copper thin film deposition [1]. The DMB ligand provides a balance of stability and clean decomposition pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.